molecular formula C23H18F4N2O B1193693 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide CAS No. 1150006-20-9

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

Cat. No. B1193693
M. Wt: 414.4
InChI Key: ADCDUDFEGFKKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC-I 2000 is a TRPM8 channel blocker.

Scientific Research Applications

Metabolism and Excretion Studies

  • Study 1 : A research conducted on the metabolism and disposition of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, showed that after oral administration, elimination occurred mainly via feces, with only a small amount excreted through urine. This study highlights the compound's metabolism and excretion patterns in humans (Renzulli et al., 2011).

PET Imaging Probes

  • Study 2 : The development of PET imaging probes, such as [18F]3 and [18F]4, for assessing the function of drug efflux transporters P-glycoprotein and breast cancer resistance protein. These probes were synthesized using a method that involves 18F-alkylation of certain precursors. The probes showed promising results in imaging studies, indicating their potential in medical diagnostics (Kawamura et al., 2011).

Synthetic Challenges in Medicinal Chemistry

  • Study 3 : Research focusing on the synthesis of di- and trifluoroethylamines highlights the challenges and advancements in incorporating fluoroalkyl groups into pharmacophores, which is a common strategy in medicinal chemistry due to the positive impact on affinity and physicochemical properties (Deutsch et al., 2016).

Dihydroorotate Dehydrogenase Inhibition

  • Study 4 : Investigation into the inhibition of human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. These findings are significant for understanding the therapeutic potential of these compounds in immune-related conditions (Knecht & Löffler, 1998).

Peripheral Benzodiazepine Receptors Imaging

  • Study 5 : The development of quinoline-2-carboxamide derivatives as radioligands for imaging peripheral benzodiazepine type receptors with positron emission tomography. This research opens up possibilities for non-invasive assessment of these receptors in vivo (Matarrese et al., 2001).

Crystallographic Studies

  • Study 6 : Crystallographic studies of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide, have provided insights into the influence of organic fluorine in crystal packing. Such studies are crucial for understanding the physical properties and stability of these compounds (Choudhury et al., 2003).

Novel Synthon for Isoxazoles and Triazines

  • Study 7 : Research into the anionically activated trifluoromethyl group as a novel synthon for the synthesis of isoxazoles and triazines, demonstrates the synthetic utility of compounds similar to the one in creating diverse heterocyclic structures (Strekowski et al., 1995).

properties

CAS RN

1150006-20-9

Product Name

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

Molecular Formula

C23H18F4N2O

Molecular Weight

414.4

IUPAC Name

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)

InChI Key

ADCDUDFEGFKKQH-UHFFFAOYSA-N

SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TC-I 2000;  TC-I-2000;  TCI2000;  TC I 2000;  TCI-2000; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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